molecular formula C23H24N4O3 B2747849 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 1396885-43-0

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Cat. No.: B2747849
CAS No.: 1396885-43-0
M. Wt: 404.47
InChI Key: LYVCEFZYNYBZIQ-UHFFFAOYSA-N
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Description

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a structurally complex molecule featuring three distinct heterocyclic components: an indole ring, an azetidine moiety, and a morpholine-substituted phenyl group. The indole-3-carbonyl group is a common pharmacophore in bioactive compounds, often associated with interactions with neurotransmitter receptors or enzyme active sites . The morpholinophenyl substituent may improve solubility and modulate pharmacokinetic properties due to morpholine’s polar oxygen atom.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-22(25-17-5-7-18(8-6-17)26-9-11-30-12-10-26)16-14-27(15-16)23(29)20-13-24-21-4-2-1-3-19(20)21/h1-8,13,16,24H,9-12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVCEFZYNYBZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indole-3-carbonyl intermediate: This can be achieved by reacting indole with a suitable acylating agent.

    Introduction of the morpholine ring: This step might involve the reaction of the indole-3-carbonyl intermediate with a morpholine derivative.

    Formation of the azetidine ring: This could be done by cyclization reactions involving suitable precursors.

    Final coupling: The final step would involve coupling the azetidine ring with the indole-3-carbonyl-morpholine intermediate under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide exhibits promising anticancer properties. It has been tested against various human tumor cell lines, showing significant inhibition of cell growth.

Case Study Findings :

  • A study evaluated this compound's activity against a panel of cancer cell lines using protocols established by the National Cancer Institute (NCI). The results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM, suggesting effective cytotoxicity against tumor cells .
  • The compound's structure allows it to interact with tubulin, disrupting microtubule dynamics, which is crucial for cancer cell division and proliferation .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential as an antimicrobial agent. Its efficacy was assessed through various assays against different bacterial strains.

Research Insights :

  • The compound was synthesized and tested for antimicrobial activity against several pathogens, demonstrating significant inhibition rates. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Comparative studies with known antibiotics revealed that this compound could serve as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets.

Key Findings :

  • Docking simulations indicated strong binding affinities with specific enzymes involved in cancer metabolism and bacterial resistance mechanisms. These insights are critical for optimizing the compound's structure to enhance its biological activity .
  • The computational analysis supports further experimental investigations and provides a framework for rational drug design.

Data Summary Table

Application AreaKey FindingsReference
Anticancer ActivityGI50 ~ 15.72 μM against human tumor cells
Antimicrobial ActivitySignificant inhibition against multiple pathogens
Molecular DockingStrong binding affinities with cancer-related targets

Mechanism of Action

The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide 3-Chloro-N-phenyl-phthalimide
Core Heterocycle Indole + azetidine Phthalimide
Key Substituents Morpholinophenyl, carboxamide Chlorine, phenyl
Primary Application Hypothesized: Medicinal chemistry Polymer synthesis

Key Structural Advantages of the Target Compound

  • Solubility: The morpholine group’s oxygen atom may enhance aqueous solubility relative to the lipophilic cyclohexylmethyl or fluoropentyl chains in synthetic cannabinoids.
  • Toxicity Profile : The absence of labile ester groups (common in compounds) could reduce metabolite-related toxicity.

Biological Activity

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This compound features a distinctive structure that combines an indole moiety with an azetidine framework, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in:

  • MCF-7 (human breast adenocarcinoma)
  • A549 (human lung carcinoma)
  • HeLa (human cervical cancer)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, indicating its potential as a chemotherapeutic agent.

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown neuroprotective effects in preclinical models. Research indicates that it may mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurological disorders.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : It has been reported to inhibit specific protein kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound influences apoptotic signaling pathways, enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, helping to reduce cellular oxidative damage.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54912Cell cycle arrest (G2/M phase)
HeLa18Inhibition of proliferation

Table 2: Neuroprotective Effects in Preclinical Models

ModelOutcomeReference
Mouse model of Alzheimer'sReduced oxidative stress markers
Rat model of ischemiaImproved neuronal survival

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis within tumor tissues, supporting the compound's role as a promising anticancer agent.

Case Study 2: Neuroprotection in Ischemic Injury

In a rat model simulating ischemic stroke, administration of this compound led to a marked decrease in infarct size and improved functional recovery. Behavioral tests indicated enhanced motor function and cognitive performance post-treatment, underscoring its neuroprotective capabilities.

Q & A

Q. Optimization Strategies :

  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve coupling efficiency .
  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
  • Temperature : Controlled heating (80–120°C) balances reaction rate and byproduct minimization .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

How does the structural configuration influence biological activity, and what in vitro models are suitable for efficacy testing?

Advanced Research Question

  • Key Structural Features :
    • Azetidine ring : Enhances metabolic stability compared to larger heterocycles .
    • Indole moiety : Potential interactions with serotonin receptors or kinase domains .
    • Morpholinophenyl group : Improves solubility and modulates target affinity .

Q. In Vitro Models :

  • Anticancer assays : Cell proliferation studies (e.g., MTT assays) using human carcinoma lines (e.g., HeLa, MCF-7) .
  • Neuroactivity screening : Radioligand binding assays for serotonin or dopamine receptors .

What analytical techniques are critical for characterizing this compound and ensuring purity?

Basic Research Question

  • Structural Elucidation :
    • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation .
    • FT-IR : Validates carbonyl (C=O) and amide (N-H) functional groups .
  • Purity Assessment :
    • HPLC : Quantifies impurities (<1% threshold) .
    • Melting point analysis : Detects crystalline consistency .
  • Stability Testing :
    • DSC (Differential Scanning Calorimetry) : Assesses thermal degradation profiles .

How do structural modifications at the azetidine or indole moieties affect pharmacokinetic properties?

Advanced Research Question

  • Azetidine Modifications :
    • 3-Carboxamide substitution : Introducing hydrophilic groups (e.g., -OH) improves aqueous solubility .
    • Ring expansion : Replacing azetidine with pyrrolidine alters metabolic half-life .
  • Indole Modifications :
    • Halogenation (e.g., Cl, F) : Enhances blood-brain barrier permeability .
    • Methoxy groups : Reduces CYP450-mediated oxidation .

Q. Case Study :

  • Analog N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide showed improved bioavailability via logP optimization .

What are common sources of variability in biological assay data, and how can they be mitigated?

Advanced Research Question

  • Variability Factors :
    • Cell line heterogeneity : Genetic drift in cancer models affects IC₅₀ reproducibility .
    • Solvent artifacts : DMSO >0.1% may inhibit enzyme activity .
  • Mitigation Strategies :
    • Standardized protocols : Use CLSI guidelines for assay consistency.
    • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .

What computational methods predict binding affinity to therapeutic targets?

Advanced Research Question

  • Molecular Docking :
    • Tools like AutoDock Vina simulate interactions with kinase domains (e.g., Bcl-2/Mcl-1) .
    • Key residues : Morpholinophenyl group forms hydrogen bonds with Asp108 in serotonin receptors .
  • QSAR Models :
    • Electron-withdrawing substituents on indole correlate with increased anticancer activity (R² = 0.82) .

How can contradictory data on biological activity be resolved?

Advanced Research Question

  • Case Example : Discrepancies in IC₅₀ values may arise from:
    • Assay conditions : Varying ATP concentrations in kinase inhibition assays .
    • Off-target effects : Screen against related receptors (e.g., 5-HT₂A vs. 5-HT₂C) .
  • Resolution :
    • Dose-response curves : Validate activity across multiple concentrations.
    • Orthogonal assays : Confirm apoptosis via flow cytometry alongside MTT results .

What are the challenges in scaling up synthesis for preclinical studies?

Basic Research Question

  • Key Issues :
    • Low yields : Multi-step reactions accumulate inefficiencies (e.g., 30% yield after 4 steps) .
    • Purification : Chromatography becomes impractical; switch to recrystallization .
  • Solutions :
    • Flow chemistry : Continuous synthesis reduces intermediate handling .
    • Catalyst recycling : Immobilized Lewis acids (e.g., SiO₂-supported ZnCl₂) improve cost-effectiveness .

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